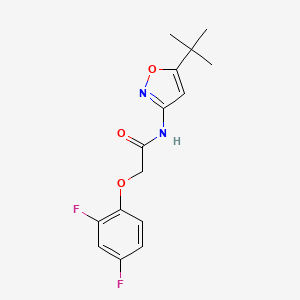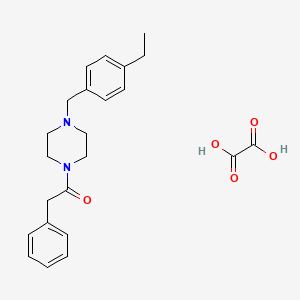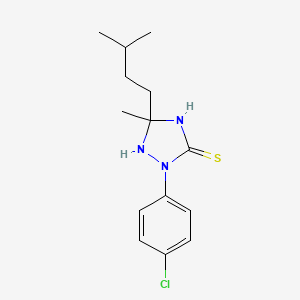
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key mediator in B-cell receptor signaling and plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various B-cell malignancies.
Wirkmechanismus
TAK-659 specifically targets N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling pathways that promote B-cell proliferation and survival. TAK-659 inhibits N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide activity by binding to the enzyme’s active site, preventing downstream signaling and ultimately leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects
Inhibition of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide by TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to decrease the activation of downstream signaling pathways, including AKT, ERK, and NF-κB, leading to decreased B-cell proliferation and survival. TAK-659 has also been shown to induce apoptosis in B-cells, further contributing to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide, with a reported IC50 value of 0.85 nM. TAK-659 has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, TAK-659 has some limitations as a research tool. It has a relatively short half-life in vivo, which may limit its efficacy in certain experimental settings. Additionally, TAK-659 has not been extensively studied in non-human primates, which may limit its translational potential.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as venetoclax or ibrutinib, to enhance its anti-tumor effects. Another area of interest is the development of TAK-659 as a therapeutic agent for B-cell malignancies, either as a single agent or in combination with other treatments. Finally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659, as well as its potential toxicity and side effects.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of tert-butyl 5-(hydroxymethyl)isoxazole-3-carboxylate with 2,4-difluoroaniline in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide. The overall yield of the synthesis is reported to be around 20%.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also demonstrated the efficacy of TAK-659 in reducing tumor burden and prolonging survival in animal models of B-cell malignancies.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c1-15(2,3)12-7-13(19-22-12)18-14(20)8-21-11-5-4-9(16)6-10(11)17/h4-7H,8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEJALHYALUCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)
![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)

![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)
![1,3-dimethyl-5-{[(3-pyridinylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220533.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5220543.png)